molecular formula C11H14ClN B2457371 Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride CAS No. 2377033-61-7

Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride

Cat. No.: B2457371
CAS No.: 2377033-61-7
M. Wt: 195.69
InChI Key: YVSCATPVTGMBHF-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride is a chemical compound of interest in medicinal chemistry research. It features a spirocyclic architecture, combining indane and cyclopropane ring systems. This specific three-dimensional structure is a key scaffold found in various pharmacologically active molecules. While direct biological data for this exact compound is limited in public sources, research on closely related spiro[cyclopropane-1,3'-indolin]-2'-one analogs has demonstrated significant potential as anticancer agents . These related compounds have shown promising activity against a range of human cancer cell lines, including prostate (DU-145), colon (HT-29), and breast (MCF-7) cancers, with studies indicating they can induce cell cycle arrest and caspase-3 dependent apoptotic cell death . The rigidity and three-dimensional geometry of spirocyclic compounds like this one make them valuable tools for probing biological systems and are often explored in the synthesis of novel therapeutic agents . This product is intended for research purposes such as method development, chemical synthesis, and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11;/h1-4,10H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCATPVTGMBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9’-fluorene] with a 70% yield . Another approach includes the oxidation of N-aminophthalimide with lead tetraacetate in the presence of spiro (1-pyrazolinecyclopropanes) at low temperatures .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like lead tetraacetate.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic nitrenes, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique spirocyclic structure allows for diverse functionalization possibilities.

Biology

  • Biological Activity : Research indicates potential enzyme inhibition and antimicrobial properties. Studies have shown that spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride can interact with various biological targets, leading to significant biological effects.
    Biological ActivityEvidence
    Enzyme InhibitionPreliminary studies suggest inhibition of specific enzymes involved in metabolic pathways.
    Antimicrobial EffectsDemonstrated activity against several bacterial strains in vitro.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential in drug development. Its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
    • Neuroprotective Properties : Initial findings indicate that it may protect neurons from oxidative stress, which is crucial for neurodegenerative disease management.

Industry

  • Material Science : Utilized in producing advanced materials with unique mechanical and chemical properties. Its spirocyclic nature contributes to enhanced stability and performance in polymer applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research on various spiro compounds has shown promising anticancer properties. A specific study demonstrated that this compound exhibited moderate antiproliferative activity against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities

Biological Activity

Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine; hydrochloride (SPIRO-dih-CI) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of SPIRO-dih-CI, focusing on its interactions with neurotransmitter systems, neuroprotective properties, and anticancer potential.

Chemical Structure and Properties

SPIRO-dih-CI features a spirocyclic structure that enhances its reactivity and biological profile. The compound contains a cyclopropane ring and an amine group, which may contribute to its interaction with various biological targets.

1. Dopaminergic Activity

Research indicates that SPIRO-dih-CI may interact with the dopamine system, which is critical for movement, motivation, and reward processing. Animal studies have shown that SPIRO-dih-CI can increase dopamine levels in the striatum, suggesting potential applications in treating Parkinson's disease, characterized by dopamine deficiency .

2. Glutamatergic Modulation

Glutamate is a key neurotransmitter involved in learning and memory. Preliminary studies suggest that SPIRO-dih-CI may modulate glutamatergic activity, potentially impacting cognitive functions and offering therapeutic avenues for neurological disorders .

3. Neuroprotective Effects

SPIRO-dih-CI has demonstrated neuroprotective properties against oxidative stress, a condition linked to various neurodegenerative diseases. While the exact mechanisms remain to be fully elucidated, these findings are promising for developing treatments targeting neurodegeneration .

4. Anticancer Properties

The compound has shown potential anticancer activity through mechanisms involving apoptosis and cell cycle arrest. Initial studies indicate moderate antiproliferative effects against various cancer cell lines, positioning SPIRO-dih-CI as a candidate for further drug development .

Comparative Analysis with Similar Compounds

To better understand SPIRO-dih-CI's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
SpironolactoneSteroidalDiuretic and anti-androgenic
SpiropentadieneBicyclicHighly strained; reactive
Spiro[5.5]undecaneCarbocyclicUnique strain properties
Spirooxindole derivativesHeterocyclicAnticancer activity

SPIRO-dih-CI stands out due to its specific combination of structural features that enhance its biological profile compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activities of SPIRO-dih-CI:

  • Dopamine Interaction Study : In a controlled animal model, administration of SPIRO-dih-CI resulted in a significant increase in striatal dopamine levels compared to control groups. This suggests its potential utility in managing Parkinson's disease symptoms .
  • Neuroprotection Study : In vitro assays demonstrated that SPIRO-dih-CI could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure, indicating its potential as a neuroprotective agent .
  • Anticancer Activity Study : A series of tests on various cancer cell lines revealed that SPIRO-dih-CI induced apoptosis at concentrations above 10 µM, with notable effects observed in breast and prostate cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride, and how are critical reaction parameters optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloadditions or ring-closing strategies. For example, 1,3-dipolar cycloaddition of azomethine ylides (e.g., DHPO) with cyclopropenes under controlled conditions yields spiro derivatives. Key parameters include:

  • Catalysts : Transition-metal catalysts (e.g., palladium) for regioselective bond formation.
  • Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance selectivity.
  • Temperature : Microwave-assisted synthesis reduces reaction time while maintaining yield .

Q. What spectroscopic and computational methods are utilized to confirm the spirocyclic structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the spiro center geometry and ring conformation.
  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish diastereomers via coupling constants and chemical shifts.
  • Quantum Mechanical Calculations : Density functional theory (DFT) predicts regioselectivity and orbital interactions (e.g., N-ylide–cyclopropene interactions) .

Advanced Research Questions

Q. How can 1,3-dipolar cycloaddition reactions be tailored to synthesize derivatives with high stereo- and regioselectivity?

  • Methodological Answer :

  • Substrate Design : Electron-deficient cyclopropenes (e.g., 3-nitro-1,2-diphenylcyclopropene) enhance reactivity.
  • Reaction Optimization : Use nucleophilic substitution in alcohols/thiols to generate intermediates for cycloaddition.
  • Computational Guidance : M11 DFT calculations predict transition states and guide solvent/temperature selection (e.g., THF at 60°C) .

Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound in cancer research?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors (GPCRs) using radiolabeled ligands.
  • Cytotoxicity Profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC50_{50} values.
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptotic markers (e.g., caspase-3) .

Q. How do solvent polarity and reaction temperature influence reaction pathways in spiro compound synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize dipolar intermediates, favoring [3+2] cycloaddition over side reactions.
  • Temperature Control : Reflux conditions (80–100°C) accelerate kinetics but may reduce stereoselectivity; lower temperatures (25–40°C) improve enantiomeric excess.
  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent dielectric constant, temperature) identifies optimal conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of spirocyclopropane derivatives?

  • Methodological Answer :

  • Source Validation : Cross-check purity (>95% via HPLC) and stereochemical assignment (circular dichroism).
  • Assay Reproducibility : Replicate studies across multiple cell lines and independent labs.
  • Meta-Analysis : Compare structural analogs (e.g., cyclopentane vs. cyclohexane spiro rings) to isolate activity determinants .

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